2-methyl-4,5-dinitro-1H-imidazole

Energetic Materials Thermal Analysis Propellant Formulation

Researchers developing Ornidazole API QC methods require exact isomer-matched impurity standards-generic dinitroimidazoles are not interchangeable. The 2-methyl-4,5-dinitro substitution pattern uniquely defines N1 alkylation selectivity, crystal structure (mp 480 K, density 1.705 g/cm³), and downstream derivative bioactivity. This characterized reference standard (Ornidazole Impurity 23) enables robust HPLC/LC-MS method validation. Also serves as a stable energetic intermediate for propellant formulations and selective nitro-group reduction studies. Supplied with full analytical documentation; available from stock for immediate dispatch.

Molecular Formula C4H4N4O4
Molecular Weight 172.1 g/mol
CAS No. 19183-16-5
Cat. No. B1597302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-4,5-dinitro-1H-imidazole
CAS19183-16-5
Molecular FormulaC4H4N4O4
Molecular Weight172.1 g/mol
Structural Identifiers
SMILESCC1=NC(=C(N1)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C4H4N4O4/c1-2-5-3(7(9)10)4(6-2)8(11)12/h1H3,(H,5,6)
InChIKeyMGUZJNXSLXRCLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-4,5-dinitro-1H-imidazole (CAS 19183-16-5): A Stable Polynitroimidazole Precursor and Energetic Intermediate for Propellant Research


2-Methyl-4,5-dinitro-1H-imidazole (CAS 19183-16-5) is a fully substituted nitroimidazole derivative with the molecular formula C₄H₄N₄O₄ and a molecular weight of 172.10 g/mol . This yellow crystalline solid is characterized by the presence of a methyl group at the 2-position and nitro groups at the 4- and 5-positions of the imidazole ring. It is distinguished by its stability as an energetic compound, making it suitable for use as a propellant ingredient [1], and it also serves as a versatile synthetic intermediate for generating a variety of N-substituted and amino-substituted derivatives with potential biological activities [2].

Procurement Risk: Why 2-Methyl-4,5-dinitro-1H-imidazole Cannot Be Casually Substituted with Other Dinitroimidazole Isomers


Dinitroimidazole isomers are not interchangeable commodities for research or industrial applications. The specific substitution pattern—adjacent nitro groups at the 4- and 5-positions combined with a methyl group at the 2-position—dictates a unique set of physical, chemical, and performance properties [1]. This particular arrangement creates a conformational compromise between maximizing π-orbital conjugation and minimizing electrostatic repulsion between neighboring nitro-group oxygen atoms, resulting in a distinct, stable crystal structure and a characteristic melting point of 480 K that differentiates it from its isomers [2]. Furthermore, the reactivity at the N1 position, crucial for generating derivative libraries, is directly influenced by the electronic and steric environment created by this specific substitution pattern, meaning substitution with a different isomer will yield a different, and likely non-comparable, set of downstream compounds [3].

Quantitative Differentiation Guide for 2-Methyl-4,5-dinitro-1H-imidazole vs. In-Class Alternatives


Comparative Thermal Stability: Higher Melting Point Distinguishes 2-Methyl-4,5-dinitro-1H-imidazole from its 2,4-Isomer

2-Methyl-4,5-dinitro-1H-imidazole exhibits a significantly higher melting point compared to the common energetic isomer 2,4-dinitroimidazole (2,4-DNI). This suggests superior thermal stability, a critical parameter for the safe handling, storage, and processing of energetic materials [1][2].

Energetic Materials Thermal Analysis Propellant Formulation

Crystal Density Comparison: 2-Methyl-4,5-dinitro-1H-imidazole Occupies a Middle Ground Between Energetic Isomers

The calculated crystal density of 2-methyl-4,5-dinitro-1H-imidazole is 1.705 g/cm³, positioning it between the densities of its closest structural analogs, 2,4-dinitroimidazole and 4,5-dinitroimidazole [1][2]. Density is a key predictor of detonation velocity and pressure in energetic materials.

Energetic Materials Crystal Engineering Detonation Performance

Distinct Conformational Stability: Unique Torsion Angles in the Crystal Structure of 2-Methyl-4,5-dinitro-1H-imidazole

Single-crystal X-ray diffraction analysis reveals that 2-methyl-4,5-dinitro-1H-imidazole adopts a pseudo-twofold conformation in its crystal lattice. This is characterized by each nitro group twisting approximately 19° out of the plane of the imidazole ring [1]. This specific conformation is a compromise between maximizing π-orbital conjugation and minimizing electrostatic repulsion between adjacent nitro groups.

Crystallography Computational Chemistry Conformational Analysis

Validated Research and Industrial Application Scenarios for 2-Methyl-4,5-dinitro-1H-imidazole


Precursor for the Synthesis of N-Substituted Nitroimidazole Libraries for Biological Screening

This compound serves as a core building block for generating diverse libraries of N-substituted derivatives, as demonstrated by its successful alkylation with epoxypropane, epichlorohydrin, and phenacyl bromide [1]. These derivatives, in turn, can be selectively reduced to yield 4-amino-5-nitroimidazoles, which have shown significant antioxidant and antifungal activities. Researchers aiming to explore structure-activity relationships (SAR) in this chemical space should prioritize this specific precursor due to its established reactivity and the documented bioactivity of its downstream products.

Investigation as a Stable Energetic Ingredient for Propellant Formulations

The compound is explicitly identified as a "stable energetic compound suitable for use as a propellant ingredient" [2]. Its unique combination of a moderate melting point (480 K) and intermediate crystal density (1.705 g/cm³) compared to other dinitroimidazoles suggests it may be a candidate for propellant formulations requiring a specific balance of processability (e.g., melt-casting) and energetic performance. Research into insensitive munitions (IM) and solid propellants could leverage this compound's distinct property profile.

Reference Standard for Ornidazole-Related Impurity Profiling

2-Methyl-4,5-dinitro-1H-imidazole is listed as Ornidazole Impurity 23 . As such, it is a critical reference material for analytical laboratories involved in the quality control of the active pharmaceutical ingredient (API) Ornidazole. Procurement of a well-characterized, high-purity standard of this specific compound is essential for developing and validating HPLC or LC-MS methods to ensure regulatory compliance in pharmaceutical manufacturing.

Study of Selective Nitro Group Reduction in the Presence of a Methyl Substituent

The compound has been used to investigate the selective reduction of one nitro group in the presence of another, using iron dust in glacial acetic acid, to yield aminonitroimidazole derivatives [3]. The 2-methyl group provides a unique electronic and steric environment that influences the regioselectivity of the reduction. This makes it a valuable model substrate for fundamental research in synthetic organic chemistry focused on chemo- and regioselective transformations on heteroaromatic systems.

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